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molecular formula C8H11NO B1666771 1-(3-Aminophenyl)ethanol CAS No. 2454-37-7

1-(3-Aminophenyl)ethanol

Cat. No. B1666771
M. Wt: 137.18 g/mol
InChI Key: QPKNDHZQPGMLCJ-UHFFFAOYSA-N
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Patent
US04021487

Procedure details

m-Nitroacetophenone (82.3 g., 0.50 mole), water containing 0.85 mole of phosphoric acid (300 ml.), and 5% palladium on carbon (1.5 g.) were charged and hydrogenated as in Example II. The resulting hydrogenate was neutralized with 45% potassium hydroxide (1.70 mole) and stirred in a cooling bath until precipitation of solids was complete. m-Amino-α-methylbenzyl alcohol was obtained in 86% yield and contained 97.8% pure product with 2.2% m-ethylaniline.
Quantity
82.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.85 mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
1.7 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:10](=[O:12])[CH3:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.O.[OH-].[K+]>[Pd].P(=O)(O)(O)O>[NH2:1][C:4]1[CH:5]=[C:6]([CH:7]=[CH:8][CH:9]=1)[CH:10]([OH:12])[CH3:11] |f:2.3|

Inputs

Step One
Name
Quantity
82.3 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C(C)=O
Name
Quantity
0.85 mol
Type
reactant
Smiles
O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 mL
Type
solvent
Smiles
P(O)(O)(O)=O
Step Two
Name
Quantity
1.7 mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Stirring
Type
CUSTOM
Details
stirred in a cooling bath until precipitation of solids
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(C)O)C=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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